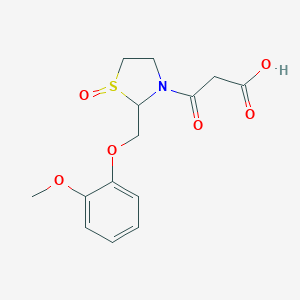
2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide, also known as MitoBloCK-7, is a small molecule inhibitor that has been developed to target the mitochondrial permeability transition pore (mPTP). This compound has gained significant attention in recent years due to its potential applications in the field of scientific research and drug discovery.
Mecanismo De Acción
2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide works by inhibiting the opening of the mPTP, a channel that is involved in the regulation of mitochondrial function. By blocking the opening of the mPTP, 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide can prevent the release of pro-apoptotic factors from the mitochondria, which can lead to cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide can have a number of biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, and increasing cell survival. These effects make 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide a promising candidate for the treatment of a range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide in lab experiments is its specificity for the mPTP. This allows researchers to selectively target the mPTP without affecting other mitochondrial functions. However, one limitation of using 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research involving 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide. One area of interest is the development of more potent and selective mPTP inhibitors. Another potential direction is the investigation of the therapeutic potential of 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide in various disease models, including Alzheimer's disease, Parkinson's disease, and heart disease. Additionally, there is potential for the development of 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide as a clinical drug candidate for the treatment of these diseases.
Métodos De Síntesis
The synthesis of 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide involves the reaction between 2-(2-methoxyphenoxy)acetaldehyde and thiazolidine-2,4-dione in the presence of sodium methoxide. The resulting product is then oxidized using m-chloroperbenzoic acid to form the final compound, 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide.
Aplicaciones Científicas De Investigación
2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide as a tool for investigating the role of the mPTP in various disease states, including neurodegenerative diseases, heart disease, and cancer.
Propiedades
Número CAS |
161364-64-3 |
|---|---|
Nombre del producto |
2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide |
Fórmula molecular |
C14H17NO6S |
Peso molecular |
327.35 g/mol |
Nombre IUPAC |
3-[2-[(2-methoxyphenoxy)methyl]-1-oxo-1,3-thiazolidin-3-yl]-3-oxopropanoic acid |
InChI |
InChI=1S/C14H17NO6S/c1-20-10-4-2-3-5-11(10)21-9-13-15(6-7-22(13)19)12(16)8-14(17)18/h2-5,13H,6-9H2,1H3,(H,17,18) |
Clave InChI |
DZFYSYCITSELEY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2N(CCS2=O)C(=O)CC(=O)O |
SMILES canónico |
COC1=CC=CC=C1OCC2N(CCS2=O)C(=O)CC(=O)O |
Sinónimos |
3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, 1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



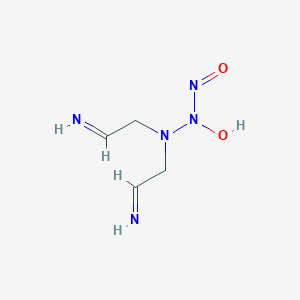
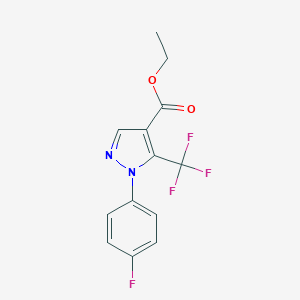
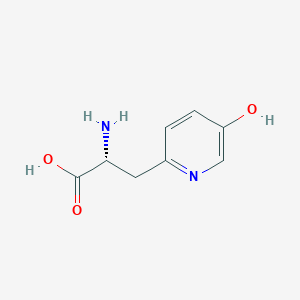
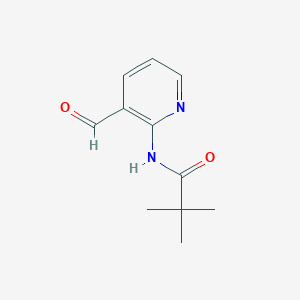
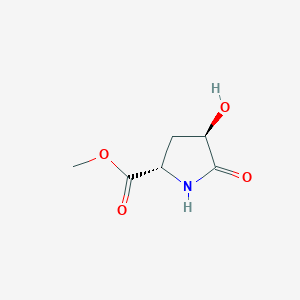
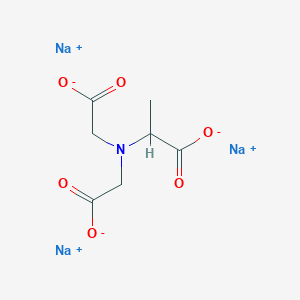
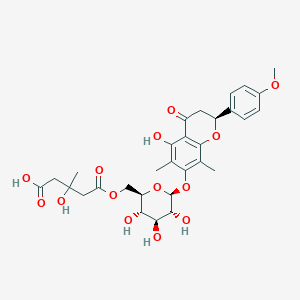
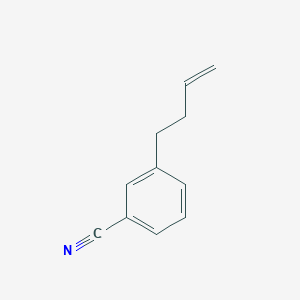
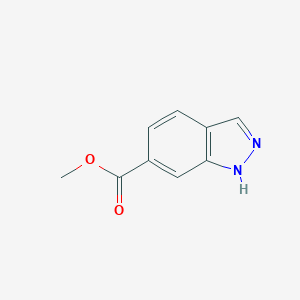
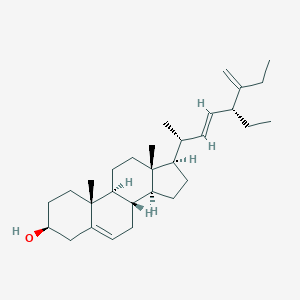
![Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide](/img/structure/B61903.png)
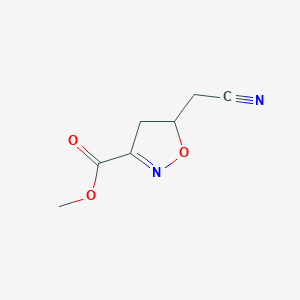

![N-[(2,5-dimethylpyrazol-3-yl)amino]formamide](/img/structure/B61910.png)